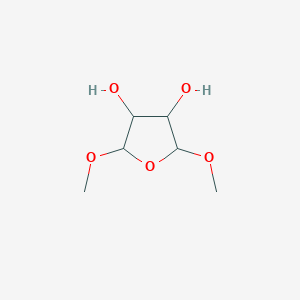

2,5-Dimethoxytetrahydrofuran-3,4-diol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxyoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-9-5-3(7)4(8)6(10-2)11-5/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXQPRWPICLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxytetrahydrofuran 3,4 Diol

Direct Synthesis Approaches

Direct synthesis strategies for 2,5-dimethoxytetrahydrofuran-3,4-diol primarily focus on the functionalization of the double bond in 2,5-dimethoxy-2,5-dihydrofuran (B146672). This precursor is readily accessible and serves as a key intermediate.

Oxidative Hydroxylation of 2,5-Dimethoxy-2,5-dihydrofuran

The most direct route to this compound involves the oxidative hydroxylation of the double bond in 2,5-dimethoxy-2,5-dihydrofuran. This transformation is typically achieved through dihydroxylation reactions, which introduce two hydroxyl groups across the alkene functionality. The starting material, 2,5-dimethoxy-2,5-dihydrofuran, is commonly synthesized by the electrochemical oxidation of furan (B31954) in methanol (B129727). google.com This electrochemical approach is often preferred over older chemical methods that utilize hazardous reagents like bromine. sci-hub.st

Standard dihydroxylation reagents such as osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are employed for this purpose. libretexts.org These reagents are known to effect syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. organic-chemistry.orgnih.gov

The reaction with osmium tetroxide, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation, is a reliable method for generating vicinal diols. organic-chemistry.orgnih.gov Similarly, cold, alkaline potassium permanganate can also yield the desired diol, though over-oxidation can sometimes be a challenge. nih.gov

Table 1: Reagents for Oxidative Hydroxylation of 2,5-Dimethoxy-2,5-dihydrofuran

| Reagent System | Typical Stereochemical Outcome | Key Characteristics |

|---|---|---|

| Osmium Tetroxide (catalytic), NMO | syn-Dihydroxylation | High yields, good functional group tolerance. organic-chemistry.orgnih.gov |

| Potassium Permanganate (cold, basic) | syn-Dihydroxylation | Cost-effective, but risk of over-oxidation. nih.gov |

Comparative Analysis of Synthetic Routes for Stereoisomeric Control

The synthesis of this compound presents a significant stereochemical challenge due to the presence of four stereocenters (at carbons 2, 3, 4, and 5). The stereochemical outcome of the synthesis is largely determined by the stereochemistry of the starting material and the nature of the dihydroxylation step.

The precursor, 2,5-dimethoxy-2,5-dihydrofuran, typically exists as a mixture of cis and trans isomers. google.com The syn-dihydroxylation of this isomeric mixture will result in a corresponding mixture of diastereomeric diols. For instance, syn-addition to the cis-isomer will produce a different set of diastereomers compared to the syn-addition to the trans-isomer.

Controlling the stereochemistry therefore requires either the separation of the cis and trans precursors prior to dihydroxylation or the separation of the resulting diastereomeric diols. While methods for the diastereoselective synthesis of substituted tetrahydrofurans are known, achieving absolute stereocontrol for all four centers in this compound via this direct approach is complex and would likely necessitate the use of chiral catalysts or resolving agents. researchgate.net The Sharpless asymmetric dihydroxylation, which employs chiral ligands to induce enantioselectivity in the dihydroxylation of alkenes, represents a potential strategy for achieving stereocontrol, though its application to this specific substrate has not been extensively documented. osti.gov

Precursor-Based Synthetic Pathways

Alternative synthetic strategies involve the construction of the target molecule from precursors that already contain some of the required functional groups or stereochemistry.

Elaboration from Furan Derivatives

An alternative to post-synthesis hydroxylation is to start with a furan derivative that is already functionalized at the 3 and 4 positions. For example, the electrolytic methoxylation of 3,4-bis(hydroxymethyl)furan yields 2,5-dimethoxy-3,4-bis(hydroxymethyl)-2,5-dihydrofuran. researchgate.net This intermediate is structurally very similar to the target molecule. Subsequent reduction of the double bond in this dihydrofuran derivative would yield a stereoisomer of this compound. This approach offers the advantage of installing the 3,4-diol functionality (or a precursor thereof) at an early stage.

Another conceptual approach involves starting from a chiral pool material like tartaric acid. For instance, (2R,3R)-tartaric acid has been successfully converted into 4-hydroxy-2,5-dimethylfuran-3(2H)-one, demonstrating the utility of this starting material for constructing substituted furan rings with defined stereochemistry. researchgate.net A similar strategy could potentially be adapted to synthesize an appropriately substituted furan or tetrahydrofuran (B95107) precursor for the target diol.

Conversion of Related Cyclic Ethers

The synthesis of substituted tetrahydrofurans from other cyclic ethers, such as epoxides, is a well-established strategy in organic chemistry. libretexts.orgorganic-chemistry.org For example, the reaction of a γ,δ-epoxycarbanion with an aldehyde can lead to the formation of a hydroxymethyl-substituted tetrahydrofuran with high diastereoselectivity. libretexts.orgorganic-chemistry.org While a direct application of this method to synthesize this compound has not been reported, it represents a plausible, albeit more complex, retrosynthetic pathway. This would involve the synthesis of a suitably substituted epoxide precursor.

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic methodology that are relevant to the synthesis of this compound primarily focus on improving the efficiency and safety of the synthesis of its precursors and on developing more sophisticated methods for stereocontrol.

The use of electrochemical methods for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan is a significant advancement over traditional methods that use stoichiometric and hazardous reagents like bromine. google.com This not only improves the safety profile of the synthesis but also aligns with the principles of green chemistry.

Furthermore, the development of powerful catalytic methods for the synthesis of highly substituted tetrahydrofurans, such as the oxidative cyclization of 1,5-dienes, offers new avenues for accessing complex tetrahydrofuran-diols with a high degree of stereocontrol. While not yet applied to the specific target molecule, these advanced methods hold promise for future, more efficient, and stereoselective syntheses of this compound and its various stereoisomers.

Catalyst Systems in Diol Formation

The formation of the 3,4-diol on the tetrahydrofuran ring is typically achieved through the syn-dihydroxylation of the corresponding alkene, 2,5-dimethoxy-2,5-dihydrofuran. The choice of catalyst system is crucial in determining the stereoselectivity and efficiency of this reaction.

Osmium Tetroxide-Based Catalysts:

The most reliable and widely used method for the syn-dihydroxylation of alkenes is through the use of osmium tetroxide (OsO₄). wikipedia.orgorganic-chemistry.org Due to its high cost and toxicity, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant. wikipedia.orgwikipedia.org

The Upjohn dihydroxylation is a well-established method that employs a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the re-oxidant. wikipedia.orgorganic-chemistry.org This system is effective for a broad range of alkenes and generally provides high yields of the corresponding cis-diols. wikipedia.org The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester which is then hydrolyzed to yield the diol and a reduced osmium species. NMO subsequently re-oxidizes the osmium catalyst, allowing the catalytic cycle to continue. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, the Upjohn conditions would involve treating 2,5-dimethoxy-2,5-dihydrofuran with a catalytic amount of OsO₄ and a stoichiometric amount of NMO in a suitable solvent system, such as a mixture of acetone (B3395972) and water.

The Sharpless asymmetric dihydroxylation represents a significant advancement, enabling the enantioselective synthesis of chiral diols from prochiral alkenes. organic-chemistry.orgwikipedia.org This method utilizes a catalytic amount of potassium osmate [K₂OsO₂(OH)₄], a chiral ligand, and a stoichiometric oxidant, typically potassium ferricyanide (B76249) [K₃Fe(CN)₆] or NMO. organic-chemistry.orgnih.gov The chiral ligands are typically diamines derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand dictates which face of the alkene is hydroxylated, thus controlling the stereochemical outcome. wikipedia.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental procedure. organic-chemistry.org

In the context of producing a specific stereoisomer of this compound, the Sharpless asymmetric dihydroxylation would be the method of choice. The reaction would be carried out in a buffered solution, typically a t-butanol/water mixture, to maintain a slightly basic pH, which accelerates the reaction rate. organic-chemistry.org

Table 1: Representative Osmium-Based Catalyst Systems for Diol Formation

| Catalyst System | Key Components | Typical Substrate Scope | Key Advantages |

|---|---|---|---|

| Upjohn Dihydroxylation | Catalytic OsO₄, Stoichiometric NMO | Wide range of alkenes | High yields, reliable for cis-diols |

| Sharpless Asymmetric Dihydroxylation | Catalytic K₂OsO₂(OH)₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Stoichiometric K₃Fe(CN)₆ or NMO | Prochiral alkenes | High enantioselectivity, predictable stereochemistry |

Green Chemistry Approaches for Sustainable Synthesis

While osmium-based catalysts are highly effective, their toxicity and the use of stoichiometric oxidants that generate significant waste have prompted the development of more environmentally benign alternatives.

Hydrogen Peroxide as a Green Oxidant:

Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water. nih.govorganic-chemistry.org Organocatalytic systems have been developed that activate H₂O₂ for the dihydroxylation of alkenes. researchgate.netrsc.org One approach involves the use of ketones, such as 2,2,2-trifluoroacetophenone, as catalysts. researchgate.net The ketone reacts with H₂O₂ to form a more reactive dioxirane (B86890) intermediate, which then epoxidizes the alkene. Subsequent in-situ acid-catalyzed hydrolysis of the epoxide yields the diol. researchgate.net This metal-free approach offers a highly sustainable route to diols. researchgate.net

Another strategy employs resin-supported sulfonic acids as catalysts in an organic-solvent-free system with aqueous H₂O₂. organic-chemistry.org This method proceeds via epoxidation followed by hydration and allows for easy recovery and recycling of the catalyst. organic-chemistry.org

Enzymatic Dihydroxylation:

Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations. Certain enzymes, such as oxidases, can catalyze the oxidation of furan derivatives. While direct enzymatic dihydroxylation of 2,5-dimethoxy-2,5-dihydrofuran is not extensively documented, the potential for using engineered enzymes exists. For instance, some oxidases have been shown to catalyze the oxidation of furan-containing compounds with high yield at ambient temperature and pressure. Chemo-enzymatic one-pot systems have also been developed for the asymmetric trans-dihydroxylation of cyclic olefins, involving an initial epoxidation step followed by enzymatic hydrolysis of the epoxide.

Table 2: Green Chemistry Approaches for Diol Synthesis

| Approach | Catalyst/Reagent | Oxidant | Key Advantages |

|---|---|---|---|

| Organocatalytic Dihydroxylation | Ketone (e.g., 2,2,2-trifluoroacetophenone) | H₂O₂ | Metal-free, water as the only byproduct, sustainable. researchgate.netrsc.org |

| Resin-Supported Acid Catalysis | Resin-supported sulfonic acid | H₂O₂ | Organic-solvent-free, recyclable catalyst. organic-chemistry.org |

| Enzymatic/Chemo-enzymatic | Oxidases, Hydrolases | O₂, H₂O₂ | High selectivity, mild reaction conditions, environmentally benign. |

Yield Optimization and Reaction Condition Studies

Optimizing the yield of this compound requires careful control of various reaction parameters.

For Osmium-Catalyzed Reactions:

Catalyst Loading: While catalytic, the amount of osmium catalyst can influence the reaction rate. Typically, loadings of 0.1 to 2 mol% are employed. harvard.edu

Co-oxidant Stoichiometry: A slight excess of the co-oxidant (e.g., 1.1-1.5 equivalents of NMO) is generally used to ensure complete re-oxidation of the osmium catalyst.

Solvent System: The choice of solvent is critical. For the Upjohn and Sharpless procedures, a mixture of an organic solvent (like acetone or t-butanol) and water is common. The ratio of these solvents can affect the solubility of the reactants and the reaction rate.

Temperature: Dihydroxylation reactions are often conducted at low temperatures (0 °C to room temperature) to minimize side reactions and, in the case of asymmetric synthesis, to enhance enantioselectivity. harvard.edu

pH Control: In the Sharpless asymmetric dihydroxylation, maintaining a slightly basic pH with a buffer (e.g., potassium carbonate) is crucial for both the rate and the enantioselectivity of the reaction. organic-chemistry.org

Prevention of Over-oxidation: One common side reaction is the over-oxidation of the diol product. This can be mitigated by using a "diol captor," such as dihydroxyphenylborane, which reacts with the newly formed diol to produce a stable phenylboronic ester, thus preventing further oxidation. organic-chemistry.org This protecting group can be easily cleaved during workup.

For Green Chemistry Approaches:

H₂O₂ Concentration: The concentration of hydrogen peroxide and the rate of its addition can be critical to avoid unwanted side reactions.

Catalyst Efficiency and Recyclability: In heterogeneous systems, such as those using resin-supported catalysts, factors like catalyst loading, particle size, and pore structure can impact efficiency. Assessing the recyclability of the catalyst without significant loss of activity is also important for process optimization. organic-chemistry.org

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired diol while minimizing the formation of byproducts.

Table 3: Key Parameters for Yield Optimization in Diol Synthesis

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Lower temperatures often improve stereoselectivity. | Screening temperatures from 0 °C to room temperature. |

| Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Varying the mol% of the catalyst to find the optimal balance. |

| Reactant Concentration | Can influence reaction kinetics and the extent of side reactions. | Adjusting the molar ratio of the substrate to the oxidant. |

| Solvent Composition | Affects solubility of reactants and can influence catalyst activity. | Testing different solvent mixtures and ratios (e.g., acetone/water, t-butanol/water). |

| pH | Crucial for the stability of reactants and the efficiency of certain catalysts (e.g., Sharpless AD). | Use of buffer systems to maintain optimal pH. |

Stereochemical Investigations of 2,5 Dimethoxytetrahydrofuran 3,4 Diol

Isomeric Forms and Conformational Analysis

The presence of four stereogenic centers in 2,5-dimethoxytetrahydrofuran-3,4-diol gives rise to a number of possible stereoisomers. The relative orientation of the substituents on the tetrahydrofuran (B95107) ring dictates the formation of cis- and trans-diastereomers, each of which can exist as a pair of enantiomers.

Synthesis and Separation of cis- and trans-Diastereomers

While specific methods for the synthesis and separation of the diastereomers of this compound are not extensively documented in the literature, general strategies for the synthesis of substituted tetrahydrofurans can be considered. The parent compound, 2,5-dimethoxytetrahydrofuran (B146720), is commonly synthesized as a mixture of cis- and trans-isomers. google.commerckmillipore.comsigmaaldrich.com One established method involves the treatment of 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin, which yields a mixture of the cis- and trans-isomers of 2,5-dimethoxytetrahydrofuran. google.com Another approach is the reduction of 2,5-dihydro-2,5-dimethoxyfuran.

The introduction of the 3,4-diol functionality can be achieved through the oxidative cyclization of appropriately substituted dienes. For instance, the oxidative cyclization of 1,4-dienes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can produce 2,3,5-trisubstituted tetrahydrofuran-diols. msu.edu This method is known to proceed with a high degree of stereoselectivity, which is often predictable based on a [3+2] cycloaddition mechanism. msu.edu The synthesis of cis-2,5-disubstituted tetrahydrofuran diols has been accomplished through the permanganate-mediated oxidative cyclization of 1,5-diene precursors. researchgate.net The existence of cis-3,4-dihydroxy-2,5-dimethoxytetrahydrofuran is confirmed by its commercial availability. biosynth.com

The separation of these diastereomers would likely rely on standard chromatographic techniques, such as column chromatography, taking advantage of the different polarities and steric environments of the cis- and trans-isomers.

Computational Modeling of Conformations and Energy Minima

Detailed computational modeling studies specifically for this compound are not readily found in the literature. However, the principles of conformational analysis and the methods used for similar molecules can provide insight into its likely conformational preferences. The tetrahydrofuran ring is not planar and exists in various puckered conformations, most commonly the envelope and twist (or half-chair) forms.

For substituted cyclohexanes, which are a well-studied analogous system, the stability of conformers is heavily influenced by the preference for bulky substituents to occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. iscnagpur.ac.in By analogy, the substituents on the this compound ring would also have preferred axial or equatorial orientations to minimize steric hindrance.

Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been used to investigate the conformational behavior of related heterocyclic compounds. For example, a computational study on 2,5-dimethyl-1,4-dithiane-2,5-diol, a sulfur-containing analog, employed these methods to determine the structures and relative energies of different conformers. researchgate.net Such studies can elucidate the influence of stereoelectronic effects, such as the anomeric effect, on conformational equilibria. A similar computational approach for this compound would involve calculating the energy minima for various conformations of the cis- and trans-isomers to predict the most stable arrangements of the methoxy (B1213986) and hydroxyl groups.

Chiral Synthesis and Enantiomeric Purity

The synthesis of enantiomerically pure forms of this compound would require the use of asymmetric synthetic strategies.

Asymmetric Synthetic Strategies

While specific asymmetric syntheses for this compound are not reported, a number of general strategies for the asymmetric synthesis of substituted tetrahydrofurans have been developed. These include:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as carbohydrates or amino acids, to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction. For example, palladium-catalyzed asymmetric Mizoroki-Heck reactions have been used in the synthesis of chiral 2,5-dihydrofurans. organic-chemistry.org

Substrate Control: Utilizing existing stereocenters in a substrate to direct the formation of new stereocenters.

A bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected chiral 1,4-diarylbutane-1,4-diols has been described. elsevierpure.com This approach relies on the stereochemistry of the starting diol to control the stereoselective cyclization. A similar strategy could potentially be applied to the synthesis of chiral this compound from a suitable chiral diol precursor. Another relevant approach is the synthesis of chiral tetrahydrofuran derivatives from enantiomeric lactone acids. researchgate.net

Diastereoselective and Enantioselective Methodologies

Achieving high diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex molecules like this compound. Several methodologies have been developed for the stereoselective synthesis of substituted tetrahydrofurans:

Palladium-Catalyzed Reactions: Stereoselective syntheses of substituted tetrahydrofurans have been achieved through palladium-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes, affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

Oxidative Cyclization: As mentioned earlier, the oxidative cyclization of dienes can be highly stereoselective. The reaction of 1,4-dienes with OsO₄ or KMnO₄ has been shown to produce 2,3,5-trisubstituted tetrahydrofuran-diols stereoselectively. msu.edu

Dehydrative Diol Cyclization: The ferrocenium-catalyzed dehydrative cyclization of substituted 1,4-butanediols offers a route to trisubstituted tetrahydrofurans. mdpi.com While not yet demonstrated as an asymmetric method, the potential for using chiral counterions to induce enantioselectivity is being explored. mdpi.com

The enantiomeric purity of the synthesized products would be determined using techniques such as chiral chromatography (HPLC or GC) or by derivatization with a chiral resolving agent followed by NMR analysis.

Influence of Stereochemistry on Reactivity

The stereochemical arrangement of the substituents in this compound is expected to have a significant impact on its reactivity. The relative orientation of the methoxy and hydroxyl groups can influence the accessibility of reaction sites and the stability of transition states.

One notable example of stereochemistry influencing reactivity in a related system is the use of the cis-tetrahydrofuran-3,4-diol (B138893) (1,4-anhydroerythritol) structure as a key skeleton in protecting groups for the 5'-hydroxyl group of nucleosides. nih.gov These protecting groups are designed to be removed under mild oxidative conditions through a self-cyclization mechanism. This process relies on the cis relationship of the hydroxyl groups, which allows for an intramolecular attack of one hydroxyl group on an acyl carbon, leading to the cleavage of the protecting group. nih.gov This demonstrates a clear case where the cis-stereochemistry is essential for the desired reactivity.

The reactivity of the parent compound, 2,5-dimethoxytetrahydrofuran, has been explored in reactions such as the Clauson-Kaas pyrrole (B145914) synthesis, where it reacts with primary aromatic amines in an acidic environment to form N-substituted pyrroles. researchgate.net The stereochemistry of the starting material could potentially influence the rate and yield of such reactions. For the diol derivative, the stereochemistry of the hydroxyl groups would likely affect their ability to participate in reactions as nucleophiles or to act as directing groups.

Mechanistic Studies of Reactions Involving 2,5 Dimethoxytetrahydrofuran 3,4 Diol

Proposed Reaction Mechanisms for Derivative Formation

The reactivity of 2,5-dimethoxytetrahydrofuran-3,4-diol is largely governed by the acetal (B89532) and diol functionalities. The proposed mechanisms for its derivative formation often draw parallels with its non-hydroxylated analog, 2,5-dimethoxytetrahydrofuran (B146720), particularly in acid-catalyzed reactions.

A primary reaction pathway involves the acid-catalyzed hydrolysis of the two methoxy (B1213986) groups at the C2 and C5 positions. This process is initiated by the protonation of one of the methoxy oxygen atoms, making it a good leaving group (methanol). The subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be attacked by water. A similar sequence of protonation, elimination, and nucleophilic attack occurs at the other methoxy group. This cascade ultimately leads to the ring-opening of the tetrahydrofuran (B95107) ring to form a 1,4-dicarbonyl compound, specifically a 3,4-dihydroxysuccinaldehyde derivative.

This reactive dicarbonyl intermediate is the cornerstone for the synthesis of various heterocyclic derivatives. For instance, in the presence of primary amines, it can undergo a reaction analogous to the well-established Clauson-Kaas synthesis to form N-substituted pyrroles. nih.govwikipedia.org The mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization through the attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole (B145914) ring. uctm.edu The presence of the hydroxyl groups at the 3 and 4 positions of the initial diol would result in the formation of 3,4-dihydroxy-N-substituted pyrroles.

The reaction conditions, such as the type of acid catalyst and solvent, can influence the reaction pathway and the stability of the intermediates. For instance, the use of mild acidic conditions, potentially with microwave irradiation, has been shown to facilitate the deprotection of the methoxy groups in the analogous 2,5-dimethoxytetrahydrofuran to generate the reactive dialdehyde (B1249045) in situ. nih.gov

Role as a Synthetic Intermediate and Reactive Synthon

This compound serves as a valuable synthetic intermediate, primarily functioning as a masked form of a 1,4-dicarbonyl compound. Its stability under neutral or basic conditions allows for the manipulation of other parts of a molecule before the reactive dicarbonyl functionality is unmasked under acidic conditions.

The most prominent role of its non-hydroxylated counterpart, 2,5-dimethoxytetrahydrofuran, is as a stable and storable equivalent of succinaldehyde. mdma.chbris.ac.uk By extension, this compound can be considered a synthon for 3,4-dihydroxysuccinaldehyde. This reactive intermediate can then be utilized in a variety of subsequent transformations, most notably the Paal-Knorr and Clauson-Kaas reactions for the synthesis of substituted pyrroles and other heterocycles. uctm.edursc.org

The versatility of this synthon is highlighted by the wide range of primary amines that can be used in the pyrrole synthesis, including aliphatic, aromatic, and functionalized amines. nih.gov This allows for the introduction of diverse substituents on the nitrogen atom of the resulting pyrrole ring. Furthermore, the diol functionality on the pyrrole ring, originating from the starting material, provides additional handles for further synthetic modifications, potentially leading to more complex molecular architectures.

Beyond pyrrole synthesis, the reactive dicarbonyl intermediate generated from this compound could foreseeably participate in other classical dicarbonyl reactions, such as condensations with active methylene (B1212753) compounds or the formation of other heterocyclic systems like furans and thiophenes, although such applications are less documented for the diol derivative specifically. The synthesis of various substituted pyrroles from 2,5-dimethoxytetrahydrofuran has been extensively reviewed, showcasing the broad utility of this class of synthetic intermediates. researchgate.net

Kinetic and Thermodynamic Investigations of Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not extensively available in the current scientific literature. The research in this area has predominantly focused on the more common, non-hydroxylated analog, 2,5-dimethoxytetrahydrofuran, and even more broadly on the fundamental reactions of the parent tetrahydrofuran ring.

For the acid-catalyzed hydrolysis of furan (B31954) and its derivatives, kinetic studies have shown that the reaction rate is dependent on the acidity of the solution, with a proposed mechanism involving a slow proton transfer to the furan ring as the rate-determining step. researchgate.net It can be inferred that the hydrolysis of this compound would also be acid-catalyzed, and the rate would likely be influenced by the electronic effects of the hydroxyl and methoxy substituents. The hydroxyl groups, being electron-withdrawing, might be expected to influence the rate of protonation and subsequent ring opening.

To provide a comprehensive understanding of the reaction dynamics, further research is needed to establish the rate constants, activation energies, and thermodynamic parameters for the key transformations of this compound. Such studies would enable a more precise control over reaction outcomes and facilitate the optimization of synthetic routes that utilize this versatile intermediate.

Applications of 2,5 Dimethoxytetrahydrofuran 3,4 Diol in Complex Molecule Synthesis

Precursor for Natural Product Synthesis

Natural products often feature complex stereochemistry and densely functionalized scaffolds. The tetrahydrofuran (B95107) motif, particularly with hydroxyl and alkoxy substituents, is a common core in many biologically active natural products. While 2,5-dimethoxytetrahydrofuran-3,4-diol is posited as a precursor in certain biosynthetic pathways, detailed synthetic applications in laboratory settings are not extensively documented in peer-reviewed literature.

Limonoid Precursor Chemistry

Limonoids are a class of highly oxygenated tetranortriterpenoids, known for their wide range of biological activities. frontiersin.orgrsc.org The biosynthesis of many limonoids involves the formation of a furan (B31954) ring, typically from a precursor that undergoes oxidative cleavage and cyclization. acs.orgnih.govresearchgate.net One commercial source has noted that cis-3,4-dihydroxy-2,5-dimethoxytetrahydrofuran is a precursor for limonoids. biosynth.com However, the specific chemical transformations and enzymatic processes that would convert this compound into a limonoid scaffold are not detailed in the available scientific literature. The biosynthesis of limonoids is complex, often starting from triterpenoid (B12794562) precursors that undergo significant oxidative modification to form the characteristic furan ring and other features. frontiersin.org

Glyceraldehyde Precursor Chemistry

Glyceraldehyde is the simplest aldose and a fundamental building block in carbohydrate chemistry and metabolism. wikipedia.org It is a C3 synthon, and its synthesis can be achieved through various routes, including the partial oxidation of glycerol. wikipedia.org A supplier of fine chemicals has indicated that cis-3,4-dihydroxy-2,5-dimethoxytetrahydrofuran can serve as a precursor to glyceraldehyde. biosynth.com The cleavage of the C-O bonds of the tetrahydrofuran ring and subsequent modification of the resulting carbon chain would be required for this transformation. However, specific reagents, reaction conditions, and yields for this conversion are not described in the current body of scientific research. The synthesis of glyceraldehyde precursors often involves different strategies, such as the reaction of other sugar synthons in aqueous, one-pot multicomponent reactions. nih.gov

Integration into Polyether Frameworks

Polyether natural products are a significant class of compounds known for their complex structures and potent biological activities. The synthesis of polyether frameworks often involves the iterative coupling of smaller, oxygen-containing building blocks. The structure of this compound, with its multiple hydroxyl and methoxy (B1213986) groups, suggests its potential as a monomer or an intermediate in the construction of such frameworks. The hydroxyl groups could serve as points for etherification, while the tetrahydrofuran ring itself could be a core component of the polyether chain. However, there is currently no specific information available in the scientific literature detailing the use of this compound in the synthesis of polyether frameworks. Research in this area has focused on other polyhydroxylated or functionalized furan derivatives for the synthesis of novel polyesters and polyethers. core.ac.ukmdpi.com

Building Block in Heterocyclic Compound Synthesis

The reactivity of the related compound, 2,5-dimethoxytetrahydrofuran (B146720), as a masked dialdehyde (B1249045) has been extensively exploited in the synthesis of various heterocyclic systems. By analogy, this compound is expected to exhibit similar reactivity, with the additional hydroxyl groups offering further opportunities for functionalization or directing stereoselectivity.

Role in Substituted Pyrrole (B145914) Synthesis (by analogy to 2,5-dimethoxytetrahydrofuran)

The synthesis of N-substituted pyrroles is a cornerstone of heterocyclic chemistry, with the Paal-Knorr and Clauson-Kaas reactions being two of the most reliable methods. nih.govnih.gov In these reactions, 2,5-dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succindialdehyde. wikipedia.org Under acidic conditions, the methoxy groups are hydrolyzed, leading to the in-situ formation of the reactive 1,4-dicarbonyl compound, which then condenses with a primary amine to form the pyrrole ring. acs.orgnih.govresearchgate.net

The general mechanism for the Clauson-Kaas reaction involves the acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran to form a carbocation, which is then attacked by the primary amine. acs.orgnih.gov Subsequent elimination of methanol (B129727) and cyclization, followed by dehydration, yields the aromatic pyrrole. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including traditional acid catalysts like acetic acid, as well as greener alternatives such as water under microwave irradiation and various heterogeneous catalysts. acs.orgresearchgate.netorganic-chemistry.org

| Catalyst/Condition | Amine Substrate | Product | Yield (%) | Reference |

| Acetic Acid | Primary amines | N-substituted pyrroles | 59-95 | acs.orgresearchgate.net |

| Iodine (microwave) | Aliphatic and aromatic amines | N-substituted pyrroles | High | nih.gov |

| Iron(III) chloride (water) | Amines and sulfonamides | N-substituted pyrroles | Good to excellent | rsc.orgotago.ac.nz |

| Acetate buffer (water) | Primary amines | N-substituted pyrroles | 89-94 | acs.orgresearchgate.net |

| No catalyst (microwave, water) | Arylsulfonamides and anilines | N-substituted pyrroles | 81-99 | acs.org |

It is conceivable that this compound could be employed in a similar manner. The presence of the vicinal diol functionality might influence the reaction in several ways. The hydroxyl groups could potentially be protected prior to the condensation or they could participate in the reaction, possibly leading to more complex, functionalized pyrrole products. The stereochemistry of the diol could also play a role in directing the stereochemical outcome of reactions involving the resulting pyrrole. However, specific examples of the use of this compound in pyrrole synthesis are not currently reported in the literature.

Utilization in Fused-Ring Systems

The tetrahydrofuran moiety is a key structural element in many fused-ring systems found in natural products and medicinally important compounds. researchgate.net The synthesis of such systems can involve the construction of the tetrahydrofuran ring as part of a larger polycyclic framework or the use of a pre-formed tetrahydrofuran derivative as a starting material. While there is extensive literature on the synthesis of fused systems containing a tetrahydrofuran ring, there are no specific reports on the utilization of this compound for this purpose. However, the reactivity of its non-hydroxylated analog in condensation reactions to form fused aromatic systems has been demonstrated. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with dihydroxyaromatic compounds can lead to the formation of diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes. mdpi.com This suggests that this compound could potentially be a substrate for similar condensation reactions, leading to novel, functionalized, fused-ring systems. The hydroxyl groups could offer handles for further synthetic transformations or influence the regioselectivity of the condensation.

Contribution to Polymer Chemistry and Macromolecular Architectures

The structural features of this compound, particularly its cyclic ether backbone and reactive hydroxyl and methoxy groups, suggest its potential as a versatile monomer in polymer chemistry. By analogy to its parent compound, 2,5-dimethoxytetrahydrofuran, it is anticipated to participate in various polymerization reactions, leading to the formation of complex macromolecular architectures such as ladder polymers and star-shaped molecules.

Condensation Reactions in Ladder Polymer Formation (by analogy to 2,5-dimethoxytetrahydrofuran)

Ladder polymers are characterized by their double-stranded structure, which imparts exceptional thermal stability and rigidity. The synthesis of such polymers often involves the polycondensation of tetrafunctional monomers. By analogy to 2,5-dimethoxytetrahydrofuran, this compound could serve as a precursor to a reactive 1,4-dicarbonyl equivalent under acidic conditions. This in situ generated species can then react with dihydroxyaromatic compounds.

One-pot polycondensation of 2,5-dimethoxytetrahydrofuran with various dihydroxyaromatic compounds, such as hydroquinone (B1673460) and bisphenol A, in the presence of trifluoroacetic acid as both a solvent and a condensing agent, has been shown to yield condensation polymers with both linear and ladder structures. researchgate.net These polymers exhibit high thermal stability. researchgate.net It is conceivable that this compound, with its additional hydroxyl groups, could lead to even more complex and potentially functionalized ladder-type structures. The presence of the diol functionality might offer opportunities for post-polymerization modification or influence the solubility and processing characteristics of the resulting polymers.

Table 1: Representative Monomers and Resulting Polymer Architectures in Condensation Reactions with 2,5-dimethoxytetrahydrofuran Analogs

| Dihydroxyaromatic Monomer | Reactive Acetal (B89532) Monomer | Resulting Polymer Architecture | Reference |

| Hydroquinone | 2,5-dimethoxytetrahydrofuran | Linear and Ladder Polymers | researchgate.net |

| 2,2-di(4-hydroxyphenyl)propane (Bisphenol A) | 2,5-dimethoxytetrahydrofuran | Linear and Ladder Polymers | researchgate.net |

| 4,4′-dihydroxybiphenyl | 2,5-dimethoxytetrahydrofuran | Linear and Ladder Polymers | researchgate.net |

| 1,5-dihydroxynaphthalene | 2,5-dimethoxytetrahydrofuran | Linear and Ladder Polymers | researchgate.net |

| 2,6-dihydroxynaphthalene | 2,5-dimethoxytetrahydrofuran | Linear and Ladder Polymers | researchgate.net |

Role in Star-Shaped Molecule Construction (by analogy to 2,5-dimethoxytetrahydrofuran)

Star-shaped molecules are a class of branched polymers with a central core and multiple radiating arms. Their unique topology gives rise to distinct properties compared to their linear counterparts, such as lower viscosity and higher solubility. The synthesis of star-shaped molecules can be achieved through various strategies, including the "core-first" approach where arms are grown from a multifunctional core.

By analogy to 2,5-dimethoxytetrahydrofuran, the diol derivative could be instrumental in constructing the arms of star-shaped molecules. For instance, 2,5-dimethoxytetrahydrofuran has been utilized in a modified Clauson-Kaas ring closure reaction with protected (S)-L-aspartic acid and (S)-L-glutamic acid under acidic conditions to form pyrrolyl derivatives. rsc.org These derivatives can then be amidated with a trifunctional amine core, such as tris(2-aminoethyl)amine, to generate star-shaped molecules. rsc.org The presence of the diol functionality in this compound could introduce additional reactive sites on the arms of the star-shaped molecules, allowing for further functionalization or the creation of more complex, layered dendritic structures.

Table 2: Components for Star-Shaped Molecule Synthesis by Analogy

| Core Molecule | Arm Precursor (from Acetal) | Acetal Monomer | Resulting Architecture | Reference |

| Tris(2-aminoethyl)amine | Pyrrolyl and carbazolyl derivatives | 2,5-dimethoxytetrahydrofuran | Star-Shaped Molecule | rsc.org |

Advanced Organic Transformations and Methodological Development

While specific research on advanced organic transformations involving this compound is not extensively documented, its structural motifs suggest potential applications in various methodological developments. The tetrahydrofuran ring is a common scaffold in many biologically active natural products, and methods for its stereoselective functionalization are of significant interest.

The vicinal diol functionality in this compound presents a handle for a variety of transformations. For example, it could undergo oxidative cleavage to generate a dialdehyde, which could then participate in subsequent cyclization or condensation reactions. Furthermore, the stereochemistry of the diol could be exploited to direct the stereochemical outcome of reactions on the tetrahydrofuran ring.

Given the utility of its parent compound, 2,5-dimethoxytetrahydrofuran, as a synthetic equivalent of succinaldehyde, it is plausible that the diol derivative could be employed in similar transformations where the hydroxyl groups are either protected or participate in the reaction sequence. The development of new synthetic methodologies leveraging the unique combination of functional groups in this compound could open new avenues for the synthesis of complex heterocyclic molecules.

Computational and Theoretical Research on 2,5 Dimethoxytetrahydrofuran 3,4 Diol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of molecules like 2,5-dimethoxytetrahydrofuran-3,4-diol. These methods provide insights into molecular geometry, stability of different conformers, and electronic properties.

Detailed conformational studies on similar molecules, such as tetrahydrofurfuryl alcohol (THFA) and 3-hydroxy-tetrahydrofuran (3HTHF), have been successfully performed using DFT methods (like B3LYP) with extensive basis sets (such as 6-311+G(2d,2p)). ni.ac.rs These studies reveal a complex interplay between the orientation of substituent groups (hydroxyl and methoxy (B1213986) groups) and the puckering of the tetrahydrofuran (B95107) ring. For this compound, a similar approach would be necessary to identify the most stable conformers, considering the various possible stereoisomers (cis/trans relationships of the four substituents).

The calculations would involve geometry optimization of all possible conformers to find the lowest energy structures. Subsequent frequency calculations would confirm these as true minima on the potential energy surface and provide thermodynamic data such as enthalpy and Gibbs free energy. High-level methods, like the G3MP2 composite method, could be employed to refine the calculation of adiabatic ionization energies for the most stable conformers. ni.ac.rs

Table 1: Representative Calculated Energies for Tetrahydrofuran Derivatives This table presents example data from studies on related molecules to illustrate the typical outputs of quantum chemical calculations. The values are not specific to this compound.

| Conformer of 3-hydroxy-tetrahydrofuran | Relative Enthalpy (kJ/mol) at 298 K (B3LYP/6-311+G(2d,2p)) |

| Conformer A | 0.00 |

| Conformer B | 2.51 |

| Conformer C | 4.18 |

| Conformer D | 6.23 |

| Conformer E | 8.15 |

| Conformer F | 10.55 |

| Data adapted from theoretical studies on 3-hydroxy-tetrahydrofuran. ni.ac.rs |

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and reactivity of this compound in various environments, particularly in solution. nih.govjrasb.com While specific MD studies on this compound are not available, the general methodology is widely applied to understand the behavior of small organic molecules and biomolecules. nih.govjrasb.com

An MD simulation for this compound would typically start with a well-parameterized force field (such as AMBER or GROMOS) that accurately describes the inter- and intramolecular interactions of the molecule. The system would consist of one or more solute molecules in a box of solvent (e.g., water or an organic solvent), and the trajectories of all atoms would be calculated over time by integrating Newton's laws of motion.

These simulations can provide crucial insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly the hydrogen bonding patterns involving the hydroxyl and ether groups.

Conformational Dynamics: The transitions between different ring puckering conformations and substituent orientations over time.

Reactivity Hotspots: By analyzing the dynamic interactions with potential reactants, MD can help identify sites that are more susceptible to chemical attack. For instance, in enzymatic reactions, MD can reveal how the molecule fits and moves within an active site. nih.gov

Table 2: Potential Parameters for Molecular Dynamics Simulation This table illustrates the types of parameters that would be defined in a force field for simulating this compound. The values are hypothetical.

| Atom Type | Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

| Ether Oxygen (O) | -0.35 | 3.00 | 0.15 |

| Hydroxyl Oxygen (O) | -0.65 | 3.07 | 0.17 |

| Hydroxyl Hydrogen (H) | +0.42 | 0.00 | 0.00 |

| Methoxy Carbon (C) | +0.15 | 3.39 | 0.08 |

| Ring Carbon (C) | +0.05 | 3.39 | 0.08 |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for the structural elucidation of newly synthesized or isolated compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra would be particularly important given its multiple stereocenters.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), has been shown to provide excellent correlations with experimental ¹H and ¹³C NMR chemical shifts for alcohols and diols. researchgate.netnih.gov This approach involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

For this compound, separate calculations for each plausible stereoisomer would be performed. By comparing the predicted chemical shifts and coupling constants with experimental data, the correct stereochemistry could be confidently assigned. The inclusion of a solvent model in the calculations often improves the accuracy of the predictions. researchgate.net

Table 3: Exemplary Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This table demonstrates the typical accuracy of DFT/GIAO calculations for a related diol. The data is not for this compound.

| Carbon Atom in a Model Diol | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 68.2 | 67.9 | -0.3 |

| C2 | 72.5 | 72.1 | -0.4 |

| C3 | 35.8 | 36.1 | +0.3 |

| C4 | 25.4 | 25.2 | -0.2 |

| Data derived from studies on the application of DFT to NMR predictions. researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity of this compound, such as its susceptibility to ring-opening or substitution reactions, can be achieved through reaction pathway modeling. This involves using quantum chemical methods to map out the potential energy surface for a given reaction.

A key application would be to study the acid-catalyzed hydrolysis of the methoxy groups or the ring-opening of the tetrahydrofuran core. Computational chemists would identify the reactants, products, and any intermediates, and then locate the transition state (TS) structures connecting them. The energy of the TS determines the activation energy of the reaction, providing a quantitative measure of its feasibility. nih.gov

For example, theoretical investigations into the ring-opening of tetrahydrofuran itself by frustrated Lewis pairs have successfully used DFT to calculate the potential energy profiles, including precursor complexes, transition states, and final products. nih.gov A similar approach for this compound would elucidate the mechanism of its degradation or derivatization. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a located transition state indeed connects the intended reactants and products. youtube.com

Table 4: Hypothetical Energy Profile for a Reaction Step This table illustrates the kind of data generated from a reaction pathway analysis. The values are hypothetical for a reaction involving a tetrahydrofuran derivative.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Initial state of reactants |

| Transition State (TS1) | +15.2 | Energy barrier for the first step |

| Intermediate | -5.4 | A stable species formed during the reaction |

| Transition State (TS2) | +10.8 | Energy barrier for the second step |

| Product Complex | -20.1 | Final state of products |

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Methods for Structural Assignment (e.g., advanced NMR, high-resolution MS, IR)

The primary structure of 2,5-dimethoxytetrahydrofuran-3,4-diol, a substituted furanose ring, is elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the connectivity and stereochemistry of the molecule. While basic 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced 2D NMR techniques are essential for unambiguous assignment.

¹H NMR: The proton spectrum reveals the chemical environment of each hydrogen atom. Key resonances include those for the methoxy (B1213986) group protons (CH₃O-), the protons on the tetrahydrofuran (B95107) ring, and the hydroxyl protons (-OH). The coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles, which in turn helps to deduce the relative stereochemistry of the substituents. For instance, the observation of specific coupling patterns between H-2/H-3, H-3/H-4, and H-4/H-5 can help differentiate between cis and trans relationships of the substituents. In a study on diastereoselective synthesis of 2,5-disubstituted tetrahydrofuran derivatives, NOE experiments were critical in establishing the trans stereochemistry of the major isomer. lookchem.com

¹³C NMR: The carbon spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., C-O, C-C). The chemical shifts of the carbons in the tetrahydrofuran ring are sensitive to the stereochemistry of the substituents.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, mapping out the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations between non-coupled protons can be used to determine the relative stereochemistry, for example, by observing through-space interactions between protons on the same face of the tetrahydrofuran ring. lookchem.com

A study on the synthesis of tetrahydrofuran-2-¹³C demonstrated how isotopic labeling can simplify complex NMR spectra and allow for the precise determination of spin-spin coupling constants, which are crucial for detailed conformational analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can provide the exact mass of the molecular ion, confirming the molecular formula C₆H₁₂O₅. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the loss of methoxy groups or water.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

C-H stretching bands for the alkyl and methoxy groups around 2850-3000 cm⁻¹.

A prominent C-O stretching band for the ether linkages in the tetrahydrofuran ring and the methoxy groups, typically in the 1050-1150 cm⁻¹ region.

Table 1: Representative Spectroscopic Data for Tetrahydrofuran Derivatives

| Technique | Feature | Typical Range/Value for Tetrahydrofuran Derivatives | Reference |

| ¹H NMR | Chemical Shift (δ) of Ring Protons | 2.0 - 5.0 ppm | lookchem.commdpi.com |

| Chemical Shift (δ) of Methoxy Protons | 3.2 - 3.5 ppm | ||

| Chemical Shift (δ) of Hydroxyl Protons | Broad, variable (2.0 - 5.0 ppm) | mdpi.com | |

| ¹³C NMR | Chemical Shift (δ) of Ring Carbons | 60 - 110 ppm | lookchem.com |

| Chemical Shift (δ) of Methoxy Carbons | 50 - 60 ppm | ||

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | mdpi.com |

| C-O Stretch (Ether) | 1050 - 1150 cm⁻¹ (strong) | mdpi.com | |

| HRMS | [M+H]⁺ for C₆H₁₂O₅ | m/z 165.0707 (calculated) | nih.gov |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., chiral GC/HPLC)

Due to the presence of four stereocenters, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chromatographic techniques are indispensable for assessing the purity of a synthesized sample and for separating these isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Chiral HPLC: Is essential for the separation of enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral compounds, including those with multiple stereocenters. zju.edu.cnnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. zju.edu.cn

Gas Chromatography (GC) can also be employed, particularly for the analysis of the more volatile parent compound, 2,5-dimethoxytetrahydrofuran (B146720). sigmaaldrich.com For the diol, derivatization to a more volatile species (e.g., by silylation of the hydroxyl groups) might be necessary prior to GC analysis. Chiral GC columns can then be used to separate the stereoisomers.

Table 2: Chromatographic Methods for Isomer Separation of Related Compounds

| Technique | Column Type | Mobile Phase/Conditions | Application Example | Reference |

| Chiral HPLC | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | Separation of cis and trans isomers of 2-butene-1,4-diol. | zju.edu.cnnih.gov |

| Chiral HPLC | ChiraSpher | Hexane-Ethanol-THF-Diethylamine | Separation of lafutidine (B194869) isomers. | zju.edu.cn |

| Chiral GC | Not specified | Not specified | General method for separating enantiomers of volatile compounds. | sigmaaldrich.com |

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of all atoms in the molecule.

For a derivative of this compound, a successful crystallographic analysis would unambiguously establish the relative stereochemistry of all four stereocenters. To determine the absolute configuration, the molecule is typically crystallized as a salt with a chiral counter-ion of known absolute configuration, or by using anomalous dispersion effects if a heavy atom is present in the structure. While no crystal structure for this compound itself is publicly available, studies on other substituted furanose derivatives have demonstrated the power of this technique in confirming their conformations. acs.orgrsc.org For instance, the crystal structure of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate showed the five-membered ring to be in a near envelope conformation. rsc.org

In Situ Spectroscopic Monitoring of Reactions

Understanding the kinetics, mechanism, and endpoint of reactions that form or consume this compound can be greatly enhanced by in situ spectroscopic monitoring.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic IR absorption bands. For example, in a reaction to synthesize the diol, one could monitor the disappearance of a precursor's vibrational band and the appearance of the characteristic O-H and C-O bands of the product. This provides valuable kinetic data and helps in optimizing reaction conditions. While specific studies on this compound are not available, in situ FTIR has been used to monitor the ring-opening polymerization of tetrahydrofuran. researchgate.net

In Situ NMR Spectroscopy can also be employed to follow the course of a reaction directly in the NMR tube, providing detailed structural information about the species present at any given time. This can be particularly useful for identifying transient intermediates that may not be observable by conventional offline analysis.

Future Research Directions and Emerging Paradigms for 2,5 Dimethoxytetrahydrofuran 3,4 Diol

Exploration of Novel Synthetic Applications

The unique arrangement of vicinal diols and methoxy (B1213986) groups on the tetrahydrofuran (B95107) core of 2,5-Dimethoxytetrahydrofuran-3,4-diol makes it a versatile building block for complex molecule synthesis. Future research is poised to capitalize on these functional handles to forge new synthetic pathways.

One promising direction is its use as a chiral precursor. The four stereocenters on the tetrahydrofuran ring offer a template for the stereoselective synthesis of a variety of complex natural products and their analogues. nih.gov The diol functionality can be selectively protected or activated to allow for stepwise elaboration, while the methoxy groups can act as stable protecting groups or be converted into other functionalities. For instance, the diol can be cleaved to form a dialdehyde (B1249045), a versatile intermediate for various transformations.

Furthermore, the tetrahydrofuran scaffold itself is a key component of many bioactive marine natural products, such as those found in toxins from fish and algae, as well as substances from sponges and tunicates. nih.gov The synthesis of diastereomerically pure tetrahydrofuran-diols is a critical step in accessing these complex molecules. researchgate.net Future work could explore the conversion of this compound into such polyketide-derived marine drugs. This could involve stereoselective transformations of the diol and methoxy groups to install the necessary side chains and functional groups found in the target natural products.

The development of novel synthetic methods starting from this compound is another key area. For example, an Oxa-Michael/Michael cyclization of related γ-hydroxyenones has been shown to produce highly functionalized tetrahydrofurans. nih.gov Research could investigate whether this compound can be transformed into a suitable precursor for such cascade reactions, leading to a library of novel, complex heterocyclic structures.

Table 1: Potential Synthetic Transformations and Target Compound Classes

| Starting Material | Potential Transformation | Target Compound Class |

| This compound | Diol cleavage and subsequent olefination | Chiral ligands for asymmetric catalysis |

| This compound | Selective functionalization of diol and methoxy groups | Bioactive marine natural product analogues |

| This compound | Conversion to γ-hydroxyenone and subsequent cyclization | Novel polycyclic ether systems |

Development of Green and Sustainable Chemical Processes

The increasing demand for environmentally benign chemical manufacturing necessitates the development of green and sustainable routes to valuable chemical entities. rsc.org The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles.

A primary focus for future research will be the use of renewable feedstocks. Furanic compounds, the precursors to tetrahydrofurans, can be derived from the acid-catalyzed dehydration of carbohydrates. rsc.org Developing efficient and selective methods to convert biomass-derived furans into this compound would represent a significant step towards a bio-based chemical industry. mdpi.com A potential strategy involves the functionalization of the methyl groups of 2,5-dimethylfuran, derived from lignocellulosic biomass, through a series of cascade reactions. rsc.orgresearchgate.net

Biocatalysis offers a powerful tool for the green synthesis of furan (B31954) and tetrahydrofuran derivatives. frontiersin.org Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. Future research could explore the use of enzymes, such as lipases or transaminases, for the synthesis and derivatization of this compound. nih.govacs.org For instance, lipase-catalyzed synthesis of furan-containing oligomer diols has been demonstrated and could be adapted for the production of this specific diol. acs.org

Another avenue for green synthesis is the use of solvent-free or aqueous reaction conditions. Heating readily available chloropolyols in water has been shown to be a straightforward and chemoselective method for the formation of functionalized tetrahydrofuranols. organic-chemistry.org Investigating similar aqueous-based cyclization strategies for the synthesis of this compound could significantly improve the environmental profile of its production.

Table 2: Comparison of Conventional and Potential Green Synthetic Routes

| Synthetic Step | Conventional Method | Potential Green Alternative |

| Starting Material | Petroleum-based precursors | Biomass-derived furans |

| Catalysis | Homogeneous metal catalysts | Heterogeneous or biocatalysts |

| Solvents | Volatile organic solvents | Water, supercritical CO2, or solvent-free |

| Reaction Conditions | High temperature and pressure | Mild, ambient conditions |

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic routes and designing novel, more efficient ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

The formation of the tetrahydrofuran ring can proceed through various pathways, including intramolecular SN2 reactions, additions to epoxides, and radical cyclizations. nih.gov For a molecule with the substitution pattern of this compound, understanding the factors that control the stereochemical outcome of the cyclization is of paramount importance. For example, in radical cyclizations, the diastereoselectivity can often be controlled by the addition of Lewis acids. Detailed kinetic and spectroscopic studies, coupled with computational modeling, could reveal the transition state geometries and energetic barriers for different cyclization pathways, enabling the rational design of more selective catalysts and reaction conditions.

Computational studies can also provide insights into the conformational preferences of the molecule and its intermediates. The formation of peroxides in tetrahydrofuran, for instance, has been studied mechanistically, highlighting the role of radical intermediates. youtube.com Similar investigations into the oxidation and cyclization steps leading to this compound could help to minimize the formation of unwanted byproducts. Ab initio molecular dynamics simulations can be employed to study the formation, structure, and stability of tetrahydrofuran hydrates, which could be relevant to understanding its behavior in aqueous media. researchgate.net

Furthermore, the mechanism of catalyst deactivation in reactions leading to functionalized tetrahydrofurans is an important area of study. For example, in a three-step synthesis of tetrahydrofuran derivatives from 2,5-dimethylfuran, the platinum catalyst was observed to deactivate over several runs. rsc.org Understanding the cause of this deactivation is key to developing more robust and recyclable catalytic systems.

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of complex molecules like this compound can benefit significantly from modern technologies such as flow chemistry and automated synthesis. wikipedia.org These approaches offer enhanced control, improved safety, and greater efficiency compared to traditional batch methods. springerprofessional.demdpi.com

The automation of chemical synthesis is another rapidly advancing field that holds great promise for the production of complex natural products and their derivatives. northwestern.eduresearchgate.netnih.gov An automated synthesis platform could be developed to explore a wide range of reaction conditions for the synthesis of this compound in a high-throughput manner. This would accelerate the optimization of reaction parameters and the discovery of novel synthetic routes. Furthermore, the integration of artificial intelligence and machine learning with automated synthesis platforms can enable the computational planning of synthetic routes, potentially identifying non-intuitive and highly efficient pathways to the target molecule.

Table 3: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, contained system |

| Scalability | Difficult, requires re-optimization | Straightforward by running for longer times |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Process Integration | Difficult, requires manual workup | Readily integrated with purification and analysis |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,5-Dimethoxytetrahydrofuran-3,4-diol with high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires systematic testing of variables such as solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents (e.g., dioxane) can enhance reaction homogeneity, while alkali hydroxides (e.g., KOH) may improve cyclization efficiency . Temperature control (20–60°C) minimizes side reactions like epimerization. Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enforce stereoselectivity. Post-synthesis purification via recrystallization or chiral chromatography ensures enantiomeric purity.

Q. How can researchers characterize the stereochemical configuration of this compound using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. Key parameters include bond angles (e.g., C–O–C ~119.7°), torsion angles (e.g., C6–C1–C2–C3 = 120.5°), and intermolecular interactions (e.g., Br⋯Br contacts in analogs) . For example, in related tetrahydrofuran derivatives, crystallographic data (CCDC 1828960) revealed hexasubstituted ring conformations stabilized by C–H⋯H interactions . Tabulated bond angles from analogous structures can guide interpretation:

| Bond Angle (°) | Atom Sequence |

|---|---|

| 119.7 | C14–H14⋯C15–C16 |

| 120.3 | C16–C17–C18 |

| 120.5 | C6–C1–C2–C3 (torsion) |

Q. What are the critical safety considerations when handling diol derivatives like this compound in laboratory settings?

- Methodological Answer : Adhere to protocols for hygroscopic or reactive diols:

- PPE : Wear NIOSH/EN 166-certified face shields and chemically resistant gloves (e.g., nitrile) .

- Engineering Controls : Use fume hoods to prevent inhalation of fine particulates.

- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with SDS documentation .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound under varying solvent conditions?

- Methodological Answer : Molecular dynamics (MD) simulations with solvent models (e.g., explicit water or COSMO) assess conformational flexibility. Key parameters include dihedral angles (e.g., C4–C5–O–CH3) and solvent polarity effects. For example, in tetrahydrofuran analogs, torsional barriers (~120.5°) correlate with solvent dielectric constants . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict NMR chemical shifts for validation.

Q. What strategies resolve contradictions between NMR spectral data and X-ray crystallography results for diol-containing heterocycles?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static solid-state structures. Strategies include:

- Variable-Temperature NMR : Identify conformational averaging by observing signal splitting at low temperatures.

- NOESY/ROESY : Detect through-space correlations to map solution-phase conformers.

- Correlate Crystallographic Data : Use SC-XRD torsion angles (e.g., 120.2° in C17–C18–C13) to benchmark DFT-optimized geometries .

Q. How does the substitution pattern on the tetrahydrofuran ring influence the compound's reactivity in glycosylation or phosphorylation reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) at C2/C5 enhance nucleophilicity at C3/C4 hydroxyls, facilitating phosphorylation. Steric effects from bulky substituents (e.g., tetraphenyl groups in analogs) can hinder reagent access . In glycosylation, stereoelectronic effects from axial/equatorial methoxy groups direct anomeric selectivity. For example, 6-alkylpyridine-2,4-diol derivatives show increased agonist activity when substituents align with hydrophobic receptor pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.